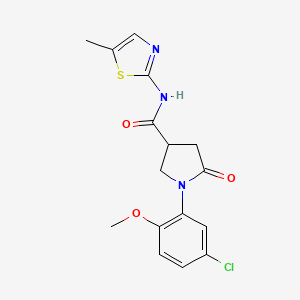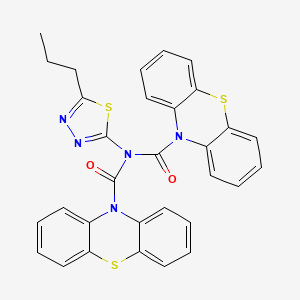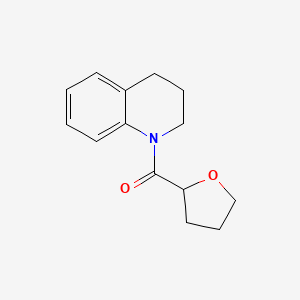![molecular formula C14H11FN4O B11026346 2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11026346.png)
2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide typically involves the assembly of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of 1-methyl-1H-pyrazolo[3,4-b]pyridine with 2-fluorobenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved are still under investigation, but studies have shown that the compound can affect key signaling pathways involved in cancer and microbial infections .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
2-fluorobenzamides: Compounds with a similar benzamide moiety but different substituents on the aromatic ring.
Uniqueness
2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrazolopyridine core contribute to its stability, reactivity, and potential bioactivity .
Properties
Molecular Formula |
C14H11FN4O |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-fluoro-N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C14H11FN4O/c1-19-13-10(6-4-8-16-13)12(18-19)17-14(20)9-5-2-3-7-11(9)15/h2-8H,1H3,(H,17,18,20) |
InChI Key |
GQZLDHVLDBDGKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11026284.png)
![2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026286.png)

![N-[1,2,4]Triazol-4-yl-benzenesulfonamide](/img/structure/B11026291.png)
![(2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11026298.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11026314.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11026326.png)

![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11026336.png)
![3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026339.png)
![6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11026359.png)
